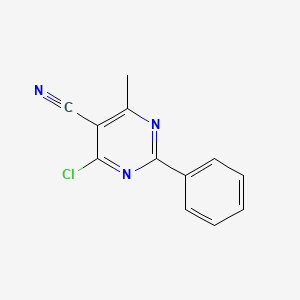![molecular formula C12H10N2O3 B11877098 2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B11877098.png)
2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid is a heterocyclic compound that features a chromene ring fused to a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antioxidant, antibacterial, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid typically involves multicomponent reactions. One common method involves the reaction of chromeno[2,3-c]pyrrole-3,9-dione with hydrazine hydrate in dry dioxane at 80°C for 15-20 hours . Another approach includes the use of propiolates and sulfonyl hydrazides under Cu(II)-mediated aerobic oxidative conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, solvent, and reagent concentrations, to improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Cu(II) salts.
Reduction: Reduction reactions can be performed using hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Cu(II) salts in the presence of oxygen.
Reduction: Hydrazine hydrate in dry dioxane.
Substitution: Piperidine in chloroform for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted chromeno[4,3-c]pyrazol-4-ones and their derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing diverse heterocyclic compounds.
Biology: Exhibits antioxidant and antibacterial activities.
Medicine: Potential anticancer agent by inhibiting PI3Kα and inducing apoptosis in cancer cells
Industry: Potential use in developing new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid involves the inhibition of PI3Kα, a key enzyme in the PI3K/Akt signaling pathway. This inhibition leads to the downregulation of Akt phosphorylation, inducing apoptosis in cancer cells through the upregulation of Bax and cleaved-caspase 3/9, and downregulation of Bcl-2 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chromeno[4,3-c]pyrazol-4-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Coumarin derivatives: These compounds also possess antioxidant and antibacterial properties.
Uniqueness
2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid is unique due to its specific fusion of chromene and pyrazole rings, which imparts distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C12H10N2O3 |
|---|---|
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
2-(4H-chromeno[4,3-c]pyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C12H10N2O3/c15-11(16)6-14-12-8(5-13-14)7-17-10-4-2-1-3-9(10)12/h1-5H,6-7H2,(H,15,16) |
InChI-Schlüssel |
XXTHKXAGHOOVNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C3=CC=CC=C3O1)N(N=C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-3,4-dihydropyrazino[2,3-B]pyrazin-2(1H)-one](/img/structure/B11877020.png)
![6-Hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11877021.png)
![tert-Butyl 5-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11877025.png)

![2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11877028.png)
![1-(2,8-Dimethyl-8H-pyrazolo[1,5-b]indazol-3-yl)ethanone](/img/structure/B11877030.png)
![4-Chloro-5,6-dihydrobenzo[H]quinazolin-2-amine](/img/structure/B11877039.png)

![4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11877053.png)
![(2'-Chloro-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B11877057.png)
![2-(6-Methoxypyridazin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11877058.png)

![Ethyl 2-methoxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11877087.png)
